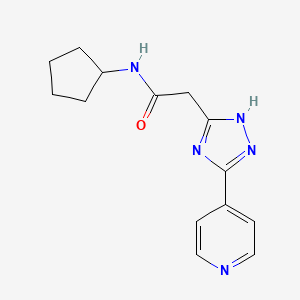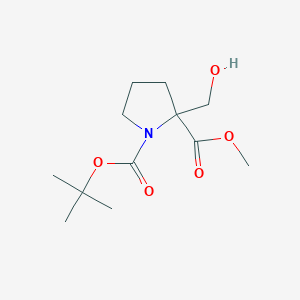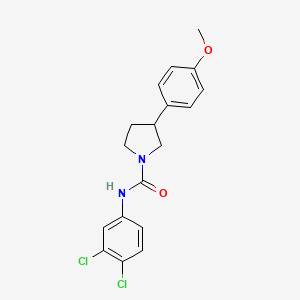![molecular formula C25H26N2O5 B2753831 1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-51-0](/img/structure/B2753831.png)
1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . It has a molecular formula of C25H26N2O5 and a molecular weight of 434.492.
Synthesis Analysis
The synthesis of this class of compounds involves a multicomponent process . A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine has been described .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains a chromeno[2,3-c]pyrrole-3,9-dione moiety .Chemical Reactions Analysis
The synthesis of this compound involves a multicomponent process . Various synthetic methodologies have been developed for the synthesis of pyrroles and chromone-fused heterocyclic compounds .Physical and Chemical Properties Analysis
The compound has a molecular formula of C25H26N2O5 and a molecular weight of 434.492. Further physical and chemical properties are not specified in the available literature.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Research into similar compounds demonstrates advancements in synthetic methodologies. One study outlines an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, which is structurally related to the chromeno[2,3-c]pyrrole core. This process involves a tandem conjugate addition–cyclization sequence, showcasing the synthetic flexibility and potential of related core structures for further chemical manipulation (Kobayashi et al., 2001).
Polymer and Material Science Applications
- The morpholine and pyrrolidine rings, common features in various polymers, indicate potential in material sciences. For instance, the synthesis of biodegradable polyesteramides with pendant functional groups, incorporating morpholine derivatives, has been reported. These polymers demonstrate the adaptability of morpholine-containing compounds in developing materials with specific functional properties (Veld et al., 1992).
Optoelectronic and Photophysical Applications
- Conjugated polyelectrolytes with thiophene and pyrrolopyrrole units, akin to the query compound's structure, have been developed for use in polymer solar cells as electron transport layers. These materials exhibit high conductivity and electron mobility due to their electron-deficient backbones and planar structures, hinting at the optoelectronic application potential of similar compounds (Hu et al., 2015).
Synthetic and Medicinal Chemistry
- The synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan demonstrates the chemical versatility of pyrrole derivatives. These compounds are created through reactions involving morpholino enamines, showcasing the utility of morpholino groups in constructing complex heterocyclic structures (Fujimori et al., 1986).
Future Directions
The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The synthesis of this class of compounds paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-16-7-8-20-18(15-16)23(28)21-22(17-5-3-4-6-19(17)30-2)27(25(29)24(21)32-20)10-9-26-11-13-31-14-12-26/h3-8,15,22H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJGTGXRIKEMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2753749.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)



![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)



![6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2753765.png)
![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)
![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)
